
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide is a complex organic compound that features a unique combination of adamantane and naphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide typically involves the reaction of adamantane derivatives with naphthalene-based compounds under specific conditions. One common method involves the use of adamantanecarboxylic acid as an alkylating agent in the presence of enamides . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the adamantane or naphthalene moieties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. The reactions typically require specific conditions, such as inert atmospheres and controlled temperatures, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphine oxide derivatives, while substitution reactions can produce a range of substituted adamantane or naphthalene compounds .
科学的研究の応用
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
作用機序
The mechanism of action of Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide involves its interaction with specific molecular targets. The adamantane and naphthalene moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can influence cellular pathways, leading to potential therapeutic effects, such as inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Di(adamantan-1-yl)(2-(triisopropylsilyl)oxy)phenyl)phosphine: This compound shares the adamantane moiety but differs in the substituents attached to the phenyl ring.
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine: Similar in structure but lacks the oxide group, affecting its reactivity and applications.
Uniqueness
Di(adamantan-1-yl)(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine oxide is unique due to its combination of adamantane and naphthalene moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C37H43O2P |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
1-[1-adamantyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphoryl]adamantane |
InChI |
InChI=1S/C37H43O2P/c1-39-33-11-10-30-6-2-3-7-31(30)35(33)32-8-4-5-9-34(32)40(38,36-18-24-12-25(19-36)14-26(13-24)20-36)37-21-27-15-28(22-37)17-29(16-27)23-37/h2-11,24-29H,12-23H2,1H3 |
InChIキー |
SLUZBFXHTXQNLS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(=O)(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


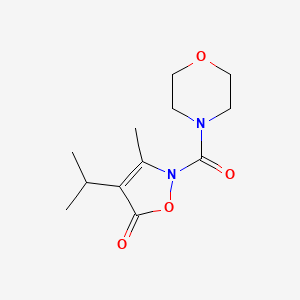
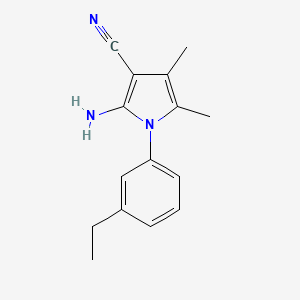
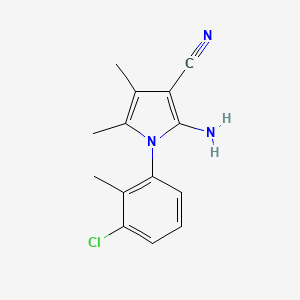
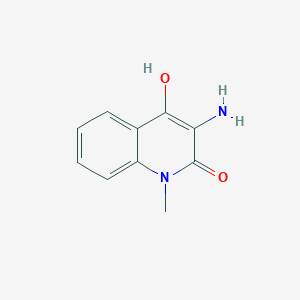
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869561.png)
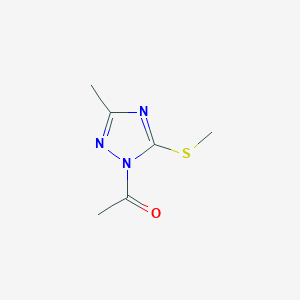
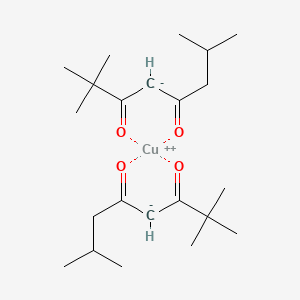
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
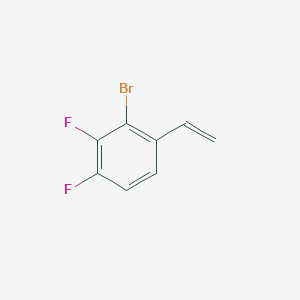
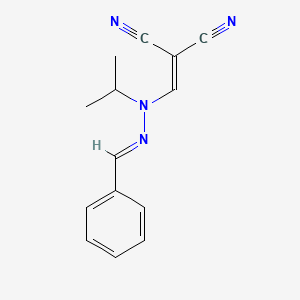



![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)
